molecular formula C12H10N4O2 B2681053 7-Benzyl-1H-purine-2,6(3H,7H)-dione CAS No. 56160-64-6

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2681053
CAS No.: 56160-64-6
M. Wt: 242.238
InChI Key: XDUTVTQACWYOMX-UHFFFAOYSA-N
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Description

7-Benzyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that features a benzyl group attached to the nitrogen atom at position 7 of the purine ring. Purine derivatives are significant in various biological processes and have applications in medicinal chemistry due to their structural similarity to nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of 1H-purine-2,6(3H,7H)-dione with benzyl halides under basic conditions. A common method includes:

  • Dissolving 1H-purine-2,6(3H,7H)-dione in a suitable solvent like dimethylformamide (DMF).
  • Adding a base such as potassium carbonate (K2CO3) to deprotonate the nitrogen at position 7.
  • Introducing benzyl bromide or benzyl chloride to the reaction mixture.
  • Stirring the mixture at elevated temperatures (e.g., 80-100°C) until the reaction is complete.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, automated purification systems, and ensuring high yield and purity through process optimization.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the purine ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Benzyl halides in the presence of a base like K2CO3.

Major Products

    Oxidation: Oxidized derivatives of the benzyl group or the purine ring.

    Reduction: Reduced forms of the compound, potentially altering the benzyl group or the purine ring.

    Substitution: Substituted purine derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes and receptors. The benzyl group may enhance binding affinity to specific molecular targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-Dimethylxanthine): Found in chocolate, with similar stimulant properties.

    Theophylline (1,3-Dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.

Uniqueness

7-Benzyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This uniqueness may translate to distinct pharmacological activities and applications.

Properties

IUPAC Name

7-benzyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUTVTQACWYOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-7-benzyl-3,7-dihydro-6H-purin-6-one (25.0 g, 0.104 mol) in acetic acid (750.0 mL) and water (50.0 mL) at 55° C. was added a solution of sodium nitrite (28 g, 0.41 mol) in water (50 ml) dropwise. After the addition, the mixture was continued to stir for about 30 min until no starting material was left and then cooled to room temperature. The reaction mixture was concentrated to about ⅓ of its original volume, then diluted with 250 ml water. The precipitate formed was collected by filtration to provide the desired product (20 g, 79.7%). LCMS calculated for C12H11N4O2(M+H): 243.1. found: 243.1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
79.7%

Synthesis routes and methods II

Procedure details

35.9 g (0.13 mol) of 7-benzylguanine hydrochloride from stage a) were dissolved in a mixture of 90 ml of water and 807 ml of glacial acetic acid and heated to 100° C. After cooling to 50° C., a solution of 35.88 g (0.52 mol) of sodium nitrite in 90 ml of water was added in one portion. After 16 hours at room temperature, the resulting precipitate was filtered off with suction, washed with water on the suction filter and dried.
Quantity
35.9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
807 mL
Type
solvent
Reaction Step One
Quantity
35.88 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A white suspension of 2-amino-7-benzyl-1,7-dihydropurin-6-one hydrochloride (12.88 g) in acetic acid (320 ml) and water (32 ml) was stirred at 110° C. for 10 minutes, and then at 50° C. for 10 minutes. Aqueous solution (32 ml) of sodium nitrite (12.88 g) was slowly added dropwise at 50° C. thereto. The reaction mixture was stirred at 50° C. for 15 hours, and the resulting pale brown suspension was collected by filtration to give 4.27 g of the title compound.
Quantity
12.88 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

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